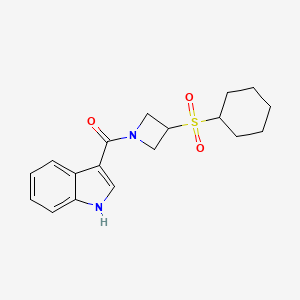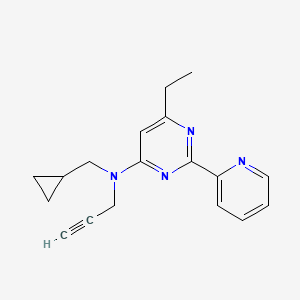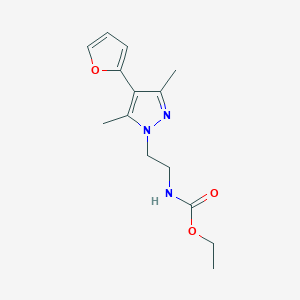![molecular formula C8H7BrN2 B2436244 3-Bromo-5-methylpyrazolo[1,5-a]pyridine CAS No. 1527716-58-0](/img/structure/B2436244.png)
3-Bromo-5-methylpyrazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Bromo-5-methylpyrazolo[1,5-a]pyridine” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines has been achieved through a new and facile method. This involves the trifluoracetic acid-catalyzed condensation of a group of 5-aminopyrazoles and a group of alpha-oxoketene dithioacetals . Another method involves the one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, which readily form pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of “3-Bromo-5-methylpyrazolo[1,5-a]pyridine” can be analyzed using various computational methods such as DFT and TD-DFT calculations . These methods can reveal key characteristics of the compound, such as the influence of electron-donating groups (EDGs) at position 7 on the fused ring, which favor large absorption/emission intensities .Chemical Reactions Analysis
The chemical reactions involving “3-Bromo-5-methylpyrazolo[1,5-a]pyridine” can be diverse. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes can provide pyrazoles . Other reactions include the acceptorless dehydrogenative coupling reactions of 1,3-diols with arylhydrazines to provide 1,4-disubstituted pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-5-methylpyrazolo[1,5-a]pyridine” include a molecular weight of 211.06 . It is a solid at room temperature . The compound’s InChI code is 1S/C8H7BrN2/c1-6-8(10-5-7(6)9)11-4-2-3-11/h2-5H,1H3 .科学的研究の応用
Biological Applications
The pyrazolo[1,5-a]pyridine scaffold has gained prominence in biological research due to its versatile properties. Researchers have explored its potential as:
- Cancer Therapeutics : Recent studies have highlighted the use of pyrazolo[1,5-a]pyrimidines as promising candidates for cancer treatment . Their combination of photophysical properties and biological activities makes them intriguing for targeting cancer cells.
- Lipid Droplet Biomarkers : Professor Jian-Feng Ge’s group discovered that these compounds can serve as lipid droplet biomarkers for cancer cells (HeLa cells) and normal cells (L929 cells) . This demonstrates their versatility in cellular imaging and diagnostics.
Materials Science Applications
The exceptional photophysical properties of pyrazolo[1,5-a]pyridines have led to their exploration in materials science:
- Fluorescent Probes : These compounds exhibit high quantum yields and excellent photostability, making them valuable as fluorescent probes in various solvents .
- Emergent Fluorophores : Researchers have investigated their use as emergent fluorophores, which could find applications in sensors, imaging, and optoelectronic devices .
Chemical Synthesis and Functionalization
The ease of synthetic approaches and functionalization methodologies for pyrazolo[1,5-a]pyridines has attracted interest:
- Small Size : Their compact structure based on [5,6]-fused N-heterocyclic systems makes them appealing for designing novel compounds .
- Efficient Synthesis : Researchers have developed efficient synthetic routes to access these molecules .
Drug Discovery and Medicinal Chemistry
While specific applications are still emerging, the pyrazolo[1,5-a]pyridine core holds promise in drug discovery:
- Targeting Kinases : Researchers are exploring their potential as kinase inhibitors, which play a crucial role in various diseases .
Photophysics and Spectroscopy
Safety and Hazards
The safety information for “3-Bromo-5-methylpyrazolo[1,5-a]pyridine” includes hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
将来の方向性
作用機序
Target of Action
The primary target of 3-Bromo-5-methylpyrazolo[1,5-a]pyridine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapies .
Mode of Action
It is known that the compound interacts with the atp-binding pocket of cdk2 . This interaction likely inhibits the kinase activity of CDK2, preventing the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This results in cell cycle arrest, which can lead to apoptosis, or programmed cell death . Therefore, the compound’s action on CDK2 has downstream effects on cellular proliferation and survival .
Pharmacokinetics
General properties such as absorption, distribution, metabolism, and excretion (adme) are crucial for understanding a drug’s bioavailability
Result of Action
The molecular and cellular effects of 3-Bromo-5-methylpyrazolo[1,5-a]pyridine’s action are primarily related to its inhibition of CDK2. By preventing the progression of the cell cycle, the compound can induce cell cycle arrest and apoptosis . This can result in the reduction of cellular proliferation, particularly in cancer cells .
Action Environment
The action, efficacy, and stability of 3-Bromo-5-methylpyrazolo[1,5-a]pyridine can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other molecules or drugs can potentially affect the compound’s action through drug-drug interactions
特性
IUPAC Name |
3-bromo-5-methylpyrazolo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-11-8(4-6)7(9)5-10-11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUSPICQNPUFDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1527716-58-0 |
Source


|
| Record name | 3-bromo-5-methylpyrazolo[1,5-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2436164.png)
![Tert-butyl 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2436166.png)

![3-(2-chloro-6-fluorophenyl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2436170.png)


![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2436173.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(4-fluorophenyl)ethyl)oxalamide](/img/structure/B2436175.png)

![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2436177.png)


![cis-Hexahydro-furo[2,3-c]pyrrole](/img/structure/B2436183.png)